L-Asparaginyl-L-tyrosyl-L-asparaginyl-L-leucyl-L-histidine
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Overview
Description
L-Asparaginyl-L-tyrosyl-L-asparaginyl-L-leucyl-L-histidine is a peptide compound composed of five amino acids: asparagine, tyrosine, leucine, and histidine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Asparaginyl-L-tyrosyl-L-asparaginyl-L-leucyl-L-histidine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid, protected at the N-terminus, is attached to the resin.
Deprotection: The protecting group on the N-terminus is removed to allow the next amino acid to couple.
Coupling: The next amino acid, also protected at the N-terminus, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is achieved.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers to streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
L-Asparaginyl-L-tyrosyl-L-asparaginyl-L-leucyl-L-histidine can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids through peptide bond formation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Protected amino acids and coupling reagents like HBTU or DIC.
Major Products
Oxidation: Dityrosine or other oxidative derivatives.
Reduction: Free thiol-containing peptides.
Substitution: Modified peptides with different amino acid sequences.
Scientific Research Applications
L-Asparaginyl-L-tyrosyl-L-asparaginyl-L-leucyl-L-histidine has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and signal transduction pathways.
Medicine: Potential therapeutic applications in targeting specific receptors or enzymes.
Industry: Utilized in the development of peptide-based materials and catalysts.
Mechanism of Action
The mechanism of action of L-Asparaginyl-L-tyrosyl-L-asparaginyl-L-leucyl-L-histidine involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific biological context and the target involved.
Comparison with Similar Compounds
Similar Compounds
L-Tyrosyl-L-phenylalanyl-L-leucyl-L-leucyl-L-arginyl-L-asparaginyl-L-Proline: Another peptide with a similar sequence but different amino acid composition.
L-Asparaginyl-L-alanyl-L-prolyl-L-valyl-L-seryl-L-isoleucyl-L-prolyl-L-Glutamine: A peptide with different amino acids but similar structural properties.
Uniqueness
L-Asparaginyl-L-tyrosyl-L-asparaginyl-L-leucyl-L-histidine is unique due to its specific sequence and the presence of histidine, which can participate in various biochemical reactions and interactions. This uniqueness makes it valuable for studying specific biological processes and developing targeted therapies.
Properties
CAS No. |
820249-15-8 |
---|---|
Molecular Formula |
C29H41N9O9 |
Molecular Weight |
659.7 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C29H41N9O9/c1-14(2)7-19(26(43)38-22(29(46)47)9-16-12-33-13-34-16)36-28(45)21(11-24(32)41)37-27(44)20(8-15-3-5-17(39)6-4-15)35-25(42)18(30)10-23(31)40/h3-6,12-14,18-22,39H,7-11,30H2,1-2H3,(H2,31,40)(H2,32,41)(H,33,34)(H,35,42)(H,36,45)(H,37,44)(H,38,43)(H,46,47)/t18-,19-,20-,21-,22-/m0/s1 |
InChI Key |
LSXJSPXGABTHKI-YFNVTMOMSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC(=O)N)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CN=CN1)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(=O)N)N |
Origin of Product |
United States |
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